![molecular formula C21H12N4O4 B14880605 (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04066507 is a chemical compound with unique properties that have garnered significant interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04066507 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high purity and yield of the desired compound.
Industrial Production Methods: In industrial settings, the production of MFCD04066507 may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced technologies and equipment can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD04066507 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD04066507 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD04066507 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD04066507 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and interactions. In medicine, MFCD04066507 has potential therapeutic applications, including the treatment of various diseases. In industry, it can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD04066507 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Understanding the molecular targets and pathways involved can provide insights into the compound’s potential therapeutic applications and effects.
Conclusion
MFCD04066507 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C21H12N4O4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H12N4O4/c22-12-14(20-23-18-4-2-1-3-17(18)21(26)24-20)11-16-9-10-19(29-16)13-5-7-15(8-6-13)25(27)28/h1-11H,(H,23,24,26)/b14-11+ |
InChI Key |
MYLZAVBTKAXRAK-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


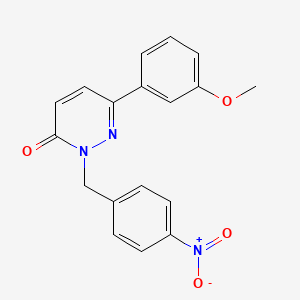
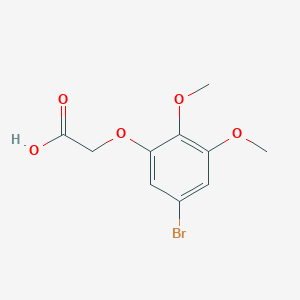
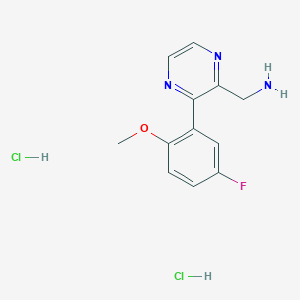

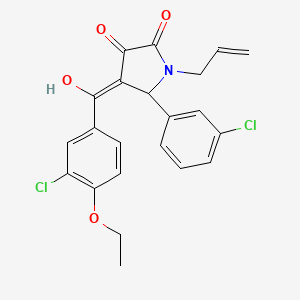



![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)

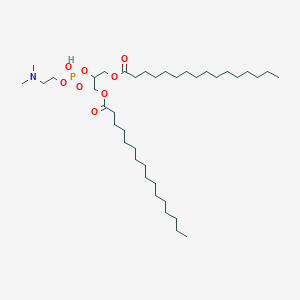
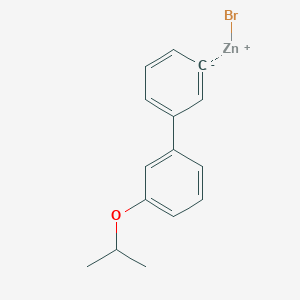
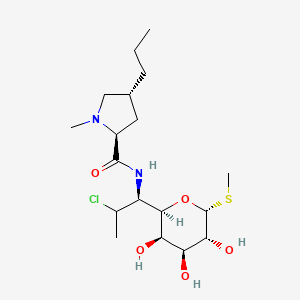
![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
